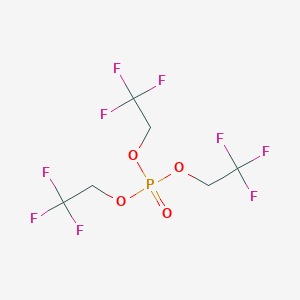
Jaune de Hansa
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hansa yellow has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving colorimetric analysis.
Biology: Employed in biological staining and labeling applications due to its bright color and stability.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Widely used in the production of paints, coatings, plastics, and other materials requiring stable and vibrant yellow pigmentation
Mécanisme D'action
Target of Action
Hansa Yellow, also known as Hansa Yellow G or C.I. Pigment Yellow 1, is primarily used as a pigment in various applications. Its primary targets are the materials it is intended to color, including plastics, building paints, inks, and even artistic mediums like oil paints, acrylics, and watercolors . The role of Hansa Yellow in these applications is to provide color, specifically a range of hues from orange-yellow to yellow-greens .
Mode of Action
The mode of action of Hansa Yellow involves its interaction with light and the subsequent reflection or absorption of specific wavelengths. When light hits an object colored with Hansa Yellow, certain wavelengths are absorbed while others are reflected. The reflected light enters our eyes and is perceived as the color of the object. In the case of Hansa Yellow, the reflected light is predominantly in the yellow spectrum, resulting in our perception of the object as being yellow .
Biochemical Pathways
As a pigment, Hansa Yellow does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Instead, its function is based on the physical and chemical properties that allow it to absorb and reflect light in a specific way. The synthesis of Hansa Yellow involves the azo coupling of aniline and acetoacetanilide or their derivatives .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body Instead, its properties related to its application, stability, and durability in various mediums can be considered. For instance, Hansa Yellow is known for its semi-transparency and good lightfastness .
Result of Action
The result of Hansa Yellow’s action is the imparting of a yellow color to the medium in which it is used. This pigment is known for its brightness and high tinting strength . It is also less expensive and weighs less per ounce, which is important in many applications .
Action Environment
The action of Hansa Yellow can be influenced by various environmental factors. For example, the color and brightness of Hansa Yellow can be affected by the type and intensity of light in the environment. Additionally, the stability and efficacy of Hansa Yellow can be influenced by factors such as temperature, pH, and the presence of other chemicals in the medium .
Analyse Biochimique
Biochemical Properties
Hansa Yellow is a synthetic monoazo color used to impart color in various products . It is an oil-soluble pigment that is commonly used in soaps . The color strength, light, and solvent resistance may differ based on the particle size of the pigment .
Molecular Mechanism
The molecular mechanism of Hansa Yellow involves the azo coupling of aniline and acetoacetanilide or their derivatives . The technical properties of the pigments may be explained by their molecular structures, which adopt the ketohydrazone tautomeric form, and their crystal structures .
Metabolic Pathways
It’s known that Hansa Yellow is obtained through the diazotization of 2-nitro-p-toluidine & coupling with acetoacetanilide
Méthodes De Préparation
C.I. Pigment Yellow 1 is synthesized through the diazotization of 2-nitro-p-toluidine followed by coupling with acetoacetanilide . The reaction conditions typically involve the use of nitrosyl sulfuric acid for diazotization and subsequent coupling under controlled temperature and pH conditions. Industrial production methods may involve high-pressure homogenization, cooling, and pH adjustment to achieve uniform particle size and stable performance .
Analyse Des Réactions Chimiques
Hansa yellow undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the azo linkage, affecting the pigment’s stability and color.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparaison Avec Des Composés Similaires
Hansa yellow can be compared with other similar compounds, such as:
Hansa yellow3: Known for its high tinting strength and stable performance in various applications.
Hansa yellow74: Noted for its chemical inertness and heat resistance.
Hansa yellow80: Used in different solvents to achieve target colors and studied for its pigmentation behaviors. C.I.
Propriétés
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSUUPKMDJYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041735 | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2512-29-0 | |
| Record name | Light yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIGMENT YELLOW 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)






